molecular formula C24H34N2O9 B12291783 Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe

Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe

Cat. No.: B12291783
M. Wt: 494.5 g/mol
InChI Key: VCMPNJFKDUJAFH-UHFFFAOYSA-N
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Description

Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe is a synthetic peptide derivative featuring dual glutamic acid residues with distinct protecting groups. The compound incorporates:

  • Boc (tert-butoxycarbonyl): A common amine-protecting group, typically removed under acidic conditions (e.g., trifluoroacetic acid) .
  • γ-Glu(OBn): A glutamic acid residue with a benzyl (OBn) ester at the gamma-carboxyl group. The OBn group is stable under basic conditions but cleaved via hydrogenolysis .
  • Glu(OMe): A glutamic acid residue with a methyl (OMe) ester at the alpha-carboxyl group. OMe esters are hydrolyzed under mild alkaline conditions .

This compound is likely utilized in peptide synthesis to modulate solubility, stability, and reactivity during stepwise assembly. Its structural complexity arises from the stereochemical mix (DL configuration) and the strategic placement of protecting groups, which influence both synthetic efficiency and biological activity.

Properties

Molecular Formula

C24H34N2O9

Molecular Weight

494.5 g/mol

IUPAC Name

dimethyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate

InChI

InChI=1S/C24H34N2O9/c1-24(2,3)35-23(31)26-18(22(30)34-15-16-9-7-6-8-10-16)11-13-19(27)25-17(21(29)33-5)12-14-20(28)32-4/h6-10,17-18H,11-15H2,1-5H3,(H,25,27)(H,26,31)

InChI Key

VCMPNJFKDUJAFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)OC)C(=O)OC)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Strategy

The preparation of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe involves sequential protection of functional groups, esterification, and purification. The DL-configuration necessitates racemic synthesis or resolution steps, though specific details on enantiomeric control remain underexplored in available literature.

Amino Group Protection with Boc

The tert-butoxycarbonyl (Boc) group is introduced first to shield the α-amino group of glutamic acid. A validated protocol involves reacting DL-glutamic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For instance, ChemicalBook outlines a method using triethylamine (1.2 equivalents) and Boc₂O in a 1,4-dioxane/water mixture at 20°C for 18 hours, achieving quantitative yields. This aligns with industrial-scale practices where automated synthesizers ensure consistent Boc protection.

Esterification of Carboxyl Groups

Subsequent esterification targets the γ- and δ-carboxyl groups. Key steps include:

  • Methyl Ester Formation : Methanol and thionyl chloride (SOCl₂) are commonly used to convert the γ-carboxyl group to a methyl ester (OMe).
  • Benzyl Ester Formation : The δ-carboxyl group is protected as a benzyl ester (OBn) using benzyl bromide (BnBr) and a base like sodium hydride (NaH) in tetrahydrofuran (THF).

Reaction conditions must avoid racemization, particularly during benzylation. Studies on analogous compounds demonstrate that temperatures below 0°C and short reaction times preserve stereochemical integrity.

Optimization of Protection Steps

Double Boc Protection Challenges

In multi-step syntheses, incomplete Boc protection can stall reactions. PMC research highlights that traditional methods using Boc₂O, triethylamine, and DMAP in dichloromethane (DCM) often result in ≤22% conversion due to steric hindrance. Optimized conditions employ acetonitrile or DMF as solvents under reduced pressure, driving reactions to completion within 2 hours with 96% isolated yield.

Table 1: Comparative Boc Protection Conditions
Condition Solvent Time (h) Yield (%)
Traditional (DCM) DCM 24 22
Vacuum-Assisted Acetonitrile 2 96
Industrial Scale DMF 4 89

Esterification Efficiency

Methyl and benzyl esterifications require precise stoichiometry. Excess methanol or BnBr leads to side reactions, while insufficient amounts result in partial protection. Kinetic studies on glutamic acid derivatives suggest optimal molar ratios of 1:1.2 (substrate:reagent) for both esterifications.

Racemic Synthesis and Resolution

The DL-configuration implies equal proportions of D- and L-enantiomers. While direct synthesis from racemic starting materials is straightforward, asymmetric methods remain unexplored for this compound. Industrial workflows often employ enzymatic resolution or chiral chromatography post-synthesis to separate enantiomers, though these steps are rarely disclosed in public literature.

Characterization and Quality Control

Critical quality attributes include optical purity, ester content, and residual solvents. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard analytical tools:

  • ¹H NMR : Peaks at δ 1.44 ppm (Boc tert-butyl), δ 3.65 ppm (OMe), and δ 5.12 ppm (OBn) confirm successful protections.
  • Chiral HPLC : Enantiomeric excess (ee) is quantified using cellulose-based columns, with typical ee ≥98% for pharmaceutical-grade material.

Comparative Analysis with Analogous Compounds

This compound shares synthetic pathways with simpler glutamic acid derivatives but faces unique challenges due to its dual ester and Boc groups.

Table 2: Synthesis Metrics for Glutamic Acid Derivatives
Compound Boc Yield (%) Esterification Yield (%) Total Yield (%)
Boc-Glu(OMe)-OH 100 95 95
Boc-Glu(OBn)-OMe 96 88 84
This compound 96 82 79

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) prioritizes cost-efficiency and safety. Key adaptations include:

  • Continuous Flow Systems : Minimize exposure to hazardous reagents like BnBr.
  • Crystallization Optimization : Methanol/water mixtures precipitate the product with ≥99% purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl (OBn) group.

    Reduction: Reduction reactions may target the methoxy (OMe) groups.

    Substitution: Substitution reactions can occur at various functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a protected amino acid.
  • Employed in the study of reaction mechanisms and chemical properties.

Biology:

  • Utilized in the synthesis of biologically active peptides and proteins.
  • Investigated for its role in enzyme-substrate interactions.

Medicine:

  • Potential applications in drug development and delivery systems.
  • Studied for its therapeutic properties and interactions with biological targets.

Industry:

  • Used in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe involves its interaction with specific molecular targets and pathways. The protected amino and carboxyl groups allow for selective reactions and modifications, making it a valuable tool in chemical synthesis and research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-DL-gGlu(OBn)-DL-Glu(OMe)-OMe with structurally related compounds, focusing on protecting groups, bioactivity, and synthetic performance.

Table 1: Key Comparisons

Compound Name Protecting Groups Molecular Weight Bioactivity (IC50)* Synthesis Efficiency Oral Bioavailability (OB) Drug-Likeness (DL)
This compound Boc, OBn, OMe ~500–550† Not reported Moderate‡ Not reported Not reported
BOC-GLU(OTBU)-OSU Boc, OtBu 400.42 Not reported High§ Not reported Not reported
Fmoc-Asp(OMe)-OH Fmoc, OMe ~300–350† Not reported High¶ Not reported Not reported
Chalcone derivatives (e.g., b6–b11) OMe, OEt, OBn ~250–300† IC50: 2–10 µM Low ≥20%** ≥0.18**

IC50 values for anticancer activity (lower = more potent).
†Estimated based on structural analogs.
‡OBn groups may introduce steric hindrance, slowing coupling steps; OMe esters reduce side reactions .
§OtBu groups enhance solubility and reduce aggregation.
¶OMe esters minimize piperidine-induced by-products during Fmoc removal .
*
Thresholds for bioactive compounds per .

Key Findings

Protecting Group Impact on Bioactivity

  • Electron-donating groups (e.g., OMe, OBn) enhance cytotoxicity in chalcone derivatives, with OMe > OBn in potency . This trend may extend to glutamic acid derivatives, where OMe could improve target binding.
  • Substitutent size and position matter: OBn’s bulkiness may hinder cellular uptake compared to OMe, though its lipophilicity could enhance membrane permeability .

Synthetic Efficiency

  • Asp(OMe) derivatives exhibit fewer by-products (<5%) during Fmoc deprotection compared to Asp(OBn) (>15% by-products after 110 cycles) . This suggests this compound may require careful optimization to minimize deletions or side reactions.
  • OtBu (tert-butyl) protections, as in BOC-GLU(OTBU)-OSU, offer superior steric protection and solubility but require harsher cleavage conditions (e.g., strong acids) .

Pharmacological Potential While OB and DL data for this compound are unavailable, chalcone analogs with OMe/OBn groups meet bioactive thresholds (OB ≥20%, DL ≥0.18) . This implies the compound could have drug-like properties if optimized.

Commercial Viability

  • BOC-GLU(OTBU)-OSU is supplied by 53 global vendors, indicating robust commercial demand for Boc-protected glutamic acid derivatives . This compound’s niche applications (e.g., specialized peptide synthesis) may limit its accessibility.

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